(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline
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Overview
Description
(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a quinoline core with a piperazine ring, further modified by cyclopropylmethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with a piperazine compound under basic conditions.
Cyclopropylmethyl and Methyl Group Addition: The final modifications involve the alkylation of the piperazine nitrogen with cyclopropylmethyl chloride and methyl iodide, respectively, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline ring or the piperazine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo various substitution reactions, especially at the piperazine ring, where nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or piperazine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of quinoline and piperazine derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological or infectious diseases. Its structure suggests it could interact with various biological receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperazine ring can interact with various proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Piperazine Derivatives: Compounds like piperazine citrate, used as an anthelmintic.
Uniqueness
What sets (E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline apart is its combination of a quinoline core with a highly substituted piperazine ring. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
81402-51-9 |
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Molecular Formula |
C31H43N3O12 |
Molecular Weight |
649.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline |
InChI |
InChI=1S/C19H31N3.3C4H4O4/c1-15-13-22(12-11-21(15)14-16-7-8-16)19-9-10-20(2)18-6-4-3-5-17(18)19;3*5-3(6)1-2-4(7)8/h3-6,15-19H,7-14H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
InChI Key |
NPYIEABPBHPRSC-LDFLFNBESA-N |
Isomeric SMILES |
CC1N(CCN(C1)C2C3C(N(CC2)C)C=CC=C3)CC4CC4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CN(CCN1CC2CC2)C3CCN(C4C3C=CC=C4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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